
L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine is a peptide compound with the molecular formula C18H33N7O7 and a molecular weight of 459.497 Da This compound is composed of five amino acids: L-asparagine, L-alanine, L-lysine, L-alanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can undergo substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and substituted peptides with modified side chains.
Scientific Research Applications
L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved may include:
Receptor binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme inhibition or activation: Peptides can act as inhibitors or activators of specific enzymes, affecting metabolic pathways.
Protein-protein interactions: Peptides can mediate interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine can be compared with other similar peptides, such as:
This compound: Similar in structure but with variations in amino acid sequence.
L-Alanyl-L-lysyl-L-alanylglycine: Lacks the asparagine residue, resulting in different properties and applications.
This compound: Contains additional amino acids, leading to increased complexity and potential for diverse biological activities.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
198063-22-8 |
|---|---|
Molecular Formula |
C18H33N7O7 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H33N7O7/c1-9(15(29)22-8-14(27)28)24-18(32)12(5-3-4-6-19)25-16(30)10(2)23-17(31)11(20)7-13(21)26/h9-12H,3-8,19-20H2,1-2H3,(H2,21,26)(H,22,29)(H,23,31)(H,24,32)(H,25,30)(H,27,28)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
XXNHRWDDUAFIFG-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



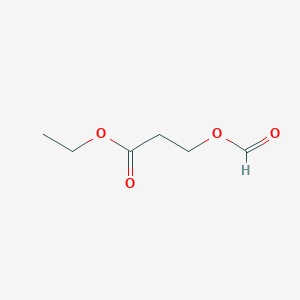
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)

![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
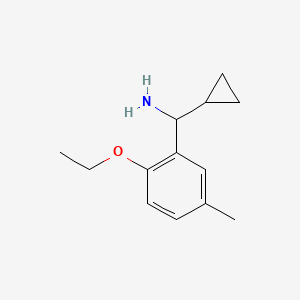
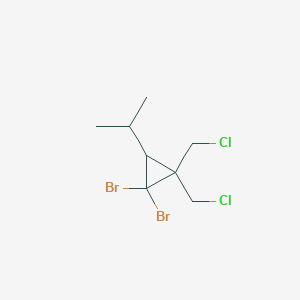
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
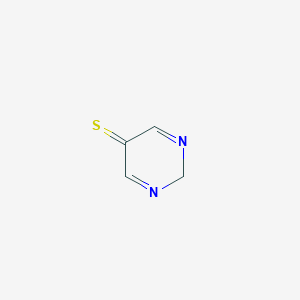
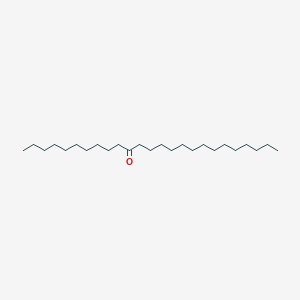
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
